

Evaluating the Genotoxicity of Canagliflozin Impurity 12 Versus its Parent Drug, Canagliflozin

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of the antidiabetic drug Canagliflozin and its process impurity, Canagliflozin Impurity 12. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes available data from a standard battery of genotoxicity tests, details the experimental protocols for these assays, and presents visual workflows to elucidate the testing processes.

Data Summary

The genotoxicity profiles of Canagliflozin and its dimer impurity, which is presumed to be structurally related or identical to Impurity 12, have been evaluated using a standard battery of in vitro and in vivo assays. The following tables summarize the available quantitative data from these studies.



Table 1: Genotoxicity of Canagliflozin			
Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	With and Without	Negative[1][2]
In Vitro Mouse Lymphoma Assay (MLA)	L5178Y tk+/- cells	Without	Negative[1][2]
With	Positive[1][2]		
In Vivo Micronucleus Assay	Rat bone marrow	N/A	Negative[1][2]
In Vivo Comet Assay	Rat liver	N/A	Negative[1]
Table 2: Genotoxicity of Canagliflozin Dimer Impurity (Presumed Impurity 12)			
Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	With and Without	Negative
In Vitro Micronucleus Test	TK6 cells	With and Without	Negative
In silico QSAR Prediction	N/A	N/A	Negative

Note: Specific quantitative data for Canagliflozin Impurity 12 is not publicly available. The data presented for the "dimer impurity" is based on a recent study and is presumed to be



representative of Impurity 12. This assumption should be considered when evaluating the data.

Experimental Protocols

The following are detailed methodologies for the key genotoxicity experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

- Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).
- Procedure:
 - The test substance is prepared at a range of concentrations.
 - The bacterial tester strains are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).
 - Two methods are commonly used: the plate incorporation method and the pre-incubation method.
 - In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.
 - In the pre-incubation method, the test substance, bacteria, and S9 mix are incubated together before being mixed with top agar and plated.
 - Plates are incubated for 48-72 hours at 37°C.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A substance is considered



mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Gene Mutation Test - Mouse Lymphoma Assay (MLA) - OECD 490

This assay detects gene mutations and chromosomal damage in mammalian cells.

- Test System: L5178Y tk+/- mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus.
- Procedure:
 - Cells are exposed to at least four concentrations of the test substance, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-4 hours).
 - After exposure, the cells are washed and cultured for a period to allow for the expression of any induced mutations (phenotypic expression period).
 - To determine mutant frequency, cells are plated in the presence of a selective agent (e.g., trifluorothymidine - TFT). Cells with a mutated TK gene will survive and form colonies, while normal cells will not.
 - Cells are also plated in the absence of the selective agent to determine cloning efficiency (viability).
- Data Analysis: The mutant frequency is calculated. A significant, concentration-dependent increase in mutant frequency above the background level indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test assesses chromosomal damage or damage to the mitotic apparatus in a living animal.

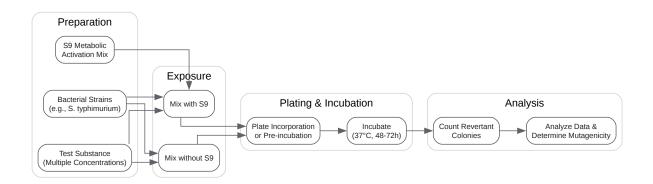
- Test System: Bone marrow or peripheral blood cells of rodents (typically rats or mice).
- Procedure:



- Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.
- A concurrent negative (vehicle) control and a positive control group are included.
- Bone marrow is typically collected 24 and 48 hours after a single treatment or 24 hours after the final dose in a repeated-dose regimen. Peripheral blood can also be sampled.
- The collected cells are prepared on slides and stained.
- Immature erythrocytes (polychromatic erythrocytes PCEs) are analyzed for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes).
- Data Analysis: The frequency of micronucleated PCEs is determined for each animal. A
 statistically significant, dose-dependent increase in the frequency of micronucleated cells in
 the treated groups compared to the negative control indicates a positive result.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described genotoxicity assays.



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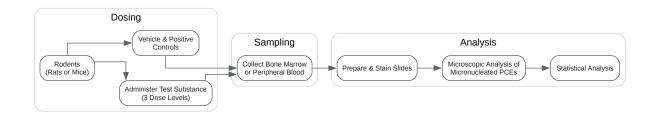


Ames Test Experimental Workflow



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Mouse Lymphoma Assay Workflow



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